1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine
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Overview
Description
1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERAZINE is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features an ethylpropyl group and a methylbenzyl group attached to the piperazine ring, making it a unique and versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERAZINE typically involves the reaction of 1-ethylpropylamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the benzyl chloride, forming the desired piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, hydroxyl groups, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the nucleophile used.
Scientific Research Applications
1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERAZINE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring.
1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)MORPHOLINE: Similar structure but with a morpholine ring.
Uniqueness: 1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H28N2 |
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Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-4-17(5-2)19-12-10-18(11-13-19)14-16-9-7-6-8-15(16)3/h6-9,17H,4-5,10-14H2,1-3H3 |
InChI Key |
UHENSTMIZUUONR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC=CC=C2C |
Origin of Product |
United States |
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